The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid is a complex organic molecule that belongs to the class of amino acids and derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protective group. The compound's structure incorporates a cyclobutyl group, adding to its unique properties and potential applications in medicinal chemistry.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and MedChemExpress, where it is available for research purposes. The specific catalog number and detailed specifications can be found on their respective websites, providing essential information for researchers interested in utilizing this compound in their studies .
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid is classified under:
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid typically involves multiple steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for characterizing the synthesized compound.
The molecular structure of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid can be represented by its chemical formula . The structural formula includes:
The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N
, which provides a unique identifier for its chemical structure in databases like PubChem . The SMILES representation is COCC[C@@H](C(O)=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
, which encodes the structure in a line notation format.
The compound can participate in various chemical reactions typical of amino acids:
Reactions involving this compound often require specific conditions to favor desired pathways while minimizing side reactions. Reaction monitoring using chromatographic techniques ensures that product formation is tracked effectively.
The mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid primarily relates to its role in peptide synthesis and potential interactions with biological targets:
Studies on receptor interactions and biological assays may provide insights into its pharmacological potential, although specific data on this compound's mechanism may require further investigation.
Relevant data regarding melting point, boiling point, and specific heat capacities may be obtained from supplier datasheets or experimental studies.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid has several applications:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: